Cyazofamid-d6

Description

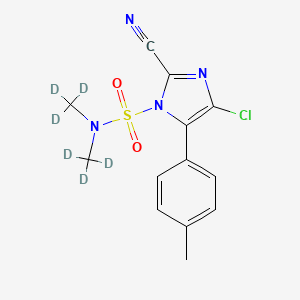

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-cyano-5-(4-methylphenyl)-N,N-bis(trideuteriomethyl)imidazole-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN4O2S/c1-9-4-6-10(7-5-9)12-13(14)16-11(8-15)18(12)21(19,20)17(2)3/h4-7H,1-3H3/i2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXKMMRDKEKCERS-XERRXZQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(N=C(N2S(=O)(=O)N(C)C)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C([2H])([2H])[2H])S(=O)(=O)N1C(=NC(=C1C2=CC=C(C=C2)C)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Isotopic Characterization of Cyazofamid D6

Methodological Approaches for the Deuteration of Agrochemicals

The introduction of deuterium (B1214612) into complex organic molecules like agrochemicals requires specialized synthetic strategies. The choice of method depends on the target position for deuteration, the stability of the molecule under reaction conditions, and the availability of deuterated starting materials.

Several general methodologies are employed for the deuteration of agrochemicals:

Catalytic H-D Exchange: This method utilizes a catalyst, often a platinum group metal such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or rhodium on carbon (Rh/C), in the presence of a deuterium source like deuterium oxide (D₂O). jst.go.jpmendeley.com These systems can facilitate hydrogen-deuterium exchange at various positions, including benzylic sites and aromatic rings, under relatively simple and efficient conditions. jst.go.jpmendeley.com The reaction conditions, such as temperature, can be adjusted to control the extent and position of deuterium incorporation. jst.go.jp

Reductive Deuteration: This approach involves the reduction of a suitable functional group using a deuterium source. For instance, α,α-dideuterio alcohols, which are valuable building blocks for more complex deuterated agrochemicals, can be synthesized through the reductive deuteration of acyl chlorides or aromatic esters. mdpi.comnih.govthieme-connect.com A common reagent system for this transformation is samarium(II) iodide (SmI₂) with D₂O as the deuterium donor, which is noted for its high functional group tolerance and excellent deuterium incorporation efficiency. mdpi.comnih.govthieme-connect.com

Synthesis from Deuterated Precursors: Perhaps the most direct approach is to build the target molecule from smaller, readily available deuterated building blocks. mdpi.com This method offers precise control over the location of the deuterium labels within the final structure. The synthesis of Cyazofamid-d6, where the deuterium atoms are located on the N,N-dimethyl groups, typically follows this strategy.

These methods are foundational in isotope chemistry and have been successfully applied to produce a wide range of deuterated bioactive molecules for research purposes. jst.go.jpthieme-connect.com

Specific Synthetic Pathways for this compound Enrichment

The specific structure of this compound, identified as 4-chloro-2-cyano-5-(4-methylphenyl)-N,N-bis(trideuteriomethyl)imidazole-1-sulfonamide, indicates that six deuterium atoms replace the six hydrogen atoms of the two methyl groups on the sulfonamide moiety. nih.gov

The synthesis of this compound logically follows the established synthetic route for unlabeled Cyazofamid (B129060), with the key modification being the use of a deuterated reagent in the final step. The general synthesis of Cyazofamid involves the reaction of a 4-chloro-5-aryl-imidazole-2-carbonitrile intermediate with N,N-dimethylsulfamoyl chloride. google.comgoogle.com

To produce this compound, the synthesis is adapted as follows:

Preparation of the Imidazole (B134444) Core: The non-deuterated intermediate, 4-chloro-2-cyano-5-(4-methylphenyl)imidazole, is synthesized according to established methods. google.comgoogle.com

Introduction of the Deuterated Moiety: The crucial step is the reaction of the imidazole intermediate with N,N-bis(trideuteriomethyl)sulfamoyl chloride ((CD₃)₂NSO₂Cl). This deuterated reagent introduces the d6-labeled dimethylamino sulfonyl group onto the imidazole ring, yielding the final this compound product.

This pathway ensures that the deuterium labels are placed specifically on the N,N-dimethyl groups, providing a molecule with a precise isotopic enrichment for use in sensitive analytical applications.

Advanced Spectroscopic Techniques for Isotopic Purity and Structural Elucidation

Following synthesis, it is imperative to verify the successful incorporation of deuterium, determine the isotopic purity, and confirm the exact location of the labels within the molecular structure. Advanced spectroscopic techniques, primarily mass spectrometry and nuclear magnetic resonance spectroscopy, are the cornerstones of this characterization process.

Mass spectrometry (MS) is a fundamental technique for confirming isotopic labeling. The incorporation of deuterium atoms increases the mass of the molecule, a shift that is readily detectable.

Molecular Ion Confirmation: High-resolution mass spectrometry (HRMS) provides a precise mass measurement of the molecular ion. For this compound, the expected monoisotopic mass is approximately 6.037 Da higher than that of its non-deuterated counterpart, corresponding to the mass difference between six deuterium atoms and six protium (B1232500) atoms. This mass shift provides definitive evidence of successful deuteration. nih.goveurl-pesticides.eu

Tandem Mass Spectrometry (MS/MS): LC-MS/MS is a powerful tool used for the structural analysis of pesticides like Cyazofamid. researchgate.netnih.gov In MS/MS analysis, the molecule is fragmented, and the masses of the resulting fragment ions are measured. For this compound, fragments containing the N,N-dimethylsulfamoyl group will exhibit a +6 mass unit shift compared to the fragments from unlabeled Cyazofamid. For example, a characteristic fragment of Cyazofamid is C₂H₆NO₂S⁺. eurl-pesticides.eu For this compound, the corresponding fragment would be C₂D₆NO₂S⁺, confirming that the deuterium labels are located on the dimethylsulfamoyl moiety.

Table 1: Comparison of Mass Spectrometric Data for Cyazofamid and this compound This interactive table provides a comparison of key mass spectrometric properties.

| Property | Cyazofamid | This compound | Reference |

|---|---|---|---|

| Molecular Formula | C₁₃H₁₃ClN₄O₂S | C₁₃H₇D₆ClN₄O₂S | nih.govsigmaaldrich.com |

| Molecular Weight | 324.79 g/mol | 330.82 g/mol | nih.govsigmaaldrich.com |

| Monoisotopic Mass | 324.0448 Da | 330.0824 Da | nih.goveurl-pesticides.eu |

While mass spectrometry confirms that deuteration has occurred, Nuclear Magnetic Resonance (NMR) spectroscopy provides unequivocal proof of the specific location of the deuterium atoms.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of unlabeled Cyazofamid, the six protons of the N,N-dimethyl group appear as a singlet. For this compound, the most telling evidence of successful synthesis is the complete or near-complete disappearance of this characteristic singlet. researchgate.net The absence of this signal confirms that the protons on the methyl groups have been replaced by deuterium, which is not detected in ¹H NMR.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum also provides valuable information. The carbon signals of the deuterated methyl groups (CD₃) will appear as multiplets (specifically, 1:1:1 triplets) due to coupling with the deuterium nucleus (which has a spin I=1). Furthermore, these carbon signals will be shifted slightly upfield compared to the corresponding signals in the unlabeled compound, an effect known as an isotope shift. illinois.edu

²H NMR Spectroscopy: A direct detection method involves ²H (Deuterium) NMR spectroscopy, which would show a signal in the chemical shift region corresponding to the N-methyl groups, providing direct evidence of deuterium incorporation at that site.

Table 2: Expected NMR Spectral Changes for this compound This interactive table summarizes the key diagnostic changes observed in the NMR spectra upon deuteration.

| Spectrum | Expected Observation for this compound | Rationale |

|---|---|---|

| ¹H NMR | Disappearance of the singlet corresponding to the N(CH₃)₂ group. | Replacement of protons with deuterium atoms. |

| ¹³C NMR | Appearance of triplet signals for the CD₃ carbons; slight upfield chemical shift. | C-D coupling and isotopic shift effect. |

| ²H NMR | Appearance of a signal in the methyl region. | Direct detection of incorporated deuterium. |

Application of Cyazofamid D6 in Advanced Analytical Methodologies

Development and Validation of Quantitative Analytical Methods Utilizing Cyazofamid-d6 as an Internal Standard

The development of robust and sensitive analytical methods is crucial for accurately determining the residue levels of pesticides like cyazofamid (B129060) in environmental and agricultural samples. This compound plays a pivotal role in these methods, particularly in chromatography-mass spectrometry techniques.

LC-MS/MS has become the preferred technique for the analysis of polar and semi-polar pesticides, including cyazofamid and its metabolites, due to its high sensitivity and selectivity. arxiv.orgnih.gov The use of an isotopically labeled internal standard like this compound is a key component in the development of reliable LC-MS/MS methods. eurl-pesticides.euusgs.gov

In these methods, a known quantity of this compound is added to the sample at the beginning of the extraction process. eurl-pesticides.eu As the sample is processed, any loss of the target analyte (cyazofamid) due to extraction inefficiency or matrix effects will be mirrored by a proportional loss of the internal standard. During LC-MS/MS analysis, the instrument measures the ratio of the signal from cyazofamid to the signal from this compound. This ratio is then used to calculate the precise concentration of cyazofamid in the original sample, effectively correcting for any analytical variability.

Research has demonstrated the successful development and validation of LC-MS/MS methods for cyazofamid and its primary metabolite, 4-chloro-5-p-tolylimidazole-2-carbonitrile (CCIM), in various matrices including crops and environmental samples. nih.govresearchgate.net These methods often employ techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for sample preparation. nih.govresearchgate.net Validation studies have confirmed the accuracy and precision of these methods, with recoveries for cyazofamid and CCIM typically falling within the acceptable range of 70-120% and relative standard deviations (RSDs) below 20%. researchgate.netepa.gov

Table 1: Performance Characteristics of a Validated LC-MS/MS Method for Cyazofamid and its Metabolite CCIM

| Analyte | Matrix | Recovery Range (%) | RSD (%) | Linearity (R²) |

|---|---|---|---|---|

| Cyazofamid | Korean Cabbage | 84.1–114.9 | Not Specified | ≥ 0.999 |

| Cyazofamid | Grapes | 92–98 | 2.4–10.5 | Not Specified |

| CCIM | Grapes | 99–104 | 1.3–4.0 | Not Specified |

Data sourced from multiple studies demonstrating typical performance. researchgate.net

While LC-MS/MS is more common for cyazofamid analysis, GC-MS/MS can also be employed, particularly for certain metabolites or in multi-residue methods that include a broader range of pesticides. researchgate.netlcms.cz Similar to LC-MS/MS, the use of a deuterated internal standard like this compound is crucial for achieving accurate quantification in GC-MS/MS methods. nih.goveurl-pesticides.eu

The principle remains the same: the internal standard is added to the sample prior to extraction and derivatization (if required). The co-eluting analyte and internal standard are then detected by the mass spectrometer. The ratio of their signals allows for precise quantification, correcting for any losses during the analytical process. The use of internal standards in GC-MS/MS has been shown to improve the reliability of quantitative results. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methodologies for Cyazofamid and its Metabolites

Role of this compound in Compensating for Matrix Effects in Complex Samples

Matrix effects are a significant challenge in the analysis of trace-level contaminants in complex samples such as soil, crops, and food products. nih.govresearchgate.netshimadzu.com These effects, caused by co-extracted compounds from the sample matrix, can either suppress or enhance the ionization of the target analyte in the mass spectrometer source, leading to inaccurate quantification. shimadzu.com

This compound is instrumental in mitigating these matrix effects. Because it has nearly identical chemical and physical properties to the non-labeled cyazofamid, it experiences the same ionization suppression or enhancement. nih.gov By calculating the ratio of the analyte to the internal standard, the variability introduced by the matrix is effectively canceled out. This approach is a cornerstone of achieving accurate and reliable results in complex matrices. nih.govresearchgate.net Studies have shown that while matrix effects can vary between different sample types, the use of an isotope-labeled internal standard provides effective compensation. nih.govresearchgate.net

Establishment of Robust Quality Assurance and Quality Control (QA/QC) Protocols for Research Applications

The use of this compound is integral to establishing robust quality assurance and quality control (QA/QC) protocols in research and routine monitoring laboratories. deltarmp.orgusgs.gov QA/QC procedures are essential to ensure that analytical data are reliable, reproducible, and of known quality. deltarmp.org

In this context, this compound is used as a surrogate standard. It is added to every sample, blank, and quality control sample at a known concentration. The recovery of this compound is then monitored to assess the performance of the entire analytical method for each sample. Acceptable recovery limits, typically within 70-120%, are established during method validation. epa.gov If the recovery of this compound falls outside these limits for a particular sample, it indicates a problem with the extraction or analysis of that sample, and the results may be flagged or the sample re-analyzed. This provides a continuous measure of method performance and data quality. chromatographyonline.comresearchgate.net

Inter-laboratory Comparisons and Proficiency Testing Using this compound Standards

Inter-laboratory comparisons and proficiency testing (PT) are crucial for assessing the competence of different laboratories and ensuring the comparability of analytical results. coresta.orgiaea.orgqcc.gov.ae In these programs, a homogenous sample containing a known concentration of the analyte (or a fortified blank sample) is sent to multiple participating laboratories.

The inclusion of this compound as a certified reference material in such tests allows for a more accurate assessment of a laboratory's performance. grupobiomaster.com By using the provided this compound standard for quantification, the variability between laboratories can be minimized, and a more precise evaluation of their analytical capabilities can be made. europa.eu This helps to identify any systematic errors or biases in a laboratory's methodology and promotes the standardization and harmonization of analytical methods across different institutions. core.ac.uk

Research on Environmental Fate and Transformation Utilizing Cyazofamid D6 As a Tracer

Elucidation of Environmental Degradation Pathways in Terrestrial and Aquatic Systems using Stable Isotope Labeling

Stable isotope labeling is a powerful technique for elucidating the environmental degradation of pesticides. By introducing a compound like Cyazofamid-d6 with a distinct mass signature into an experimental system, scientists can differentiate the applied chemical from any naturally occurring background substances. This allows for unambiguous tracking and quantification, even at very low concentrations. Although field studies have predominantly relied on ¹⁴C-labeled cyazofamid (B129060), the principles of tracing degradation pathways—hydrolysis, photolysis, and biodegradation—are the same, with this compound providing the analytical certainty required for robust kinetic modeling in laboratory settings.

The abiotic degradation of cyazofamid in aquatic environments is driven by hydrolysis (reaction with water) and photolysis (breakdown by light). Studies using isotopically labeled cyazofamid have been crucial in determining the rates and mechanisms of these processes.

Hydrolysis: Cyazofamid is relatively stable to hydrolysis, with degradation occurring slowly in sterile water across a range of pH values. The primary hydrolysis product is the metabolite CCIM, formed through the cleavage of the sulfonamide group. fao.org At a pH of 9, further reaction can form CCIM-AM. fao.org The use of this compound as an internal standard in these types of studies allows for precise measurement of the parent compound's disappearance over time, leading to accurate half-life calculations.

Photolysis: In contrast to its behavior in the dark, cyazofamid degrades very rapidly in water when exposed to light. The photolytic half-life in aqueous systems is reported to be as short as 28 to 34 minutes. fsc.go.jp This rapid degradation indicates that photolysis is a major dissipation pathway for cyazofamid in sunlit surface waters. Key photodegradation products identified in these studies include CCIM, CCTS, and HTID. fsc.go.jp In soil, however, photolysis does not significantly accelerate degradation compared to biotic processes. fsc.go.jp

| Degradation Process | System | Half-Life (DT₅₀) | Key Metabolites | Citation |

| Hydrolysis | Water (pH 4, 5, 7) | 12.1 - 13.3 days (@25°C) | CCIM | fao.org |

| Water (pH 9) | 10.6 - 11.8 days (@25°C) | CCIM, CCIM-AM | fao.org | |

| Aqueous Photolysis | Water (pH 7) | 28 - 34 minutes | CCIM, CCTS, HTID | fsc.go.jp |

| Soil Photolysis | Loamy Sand Soil | 93 - 113 hours (no significant difference between light and dark) | CCIM, CCBA | fsc.go.jp |

Biotic degradation, driven by microorganisms, is the primary pathway for cyazofamid dissipation in soil and anaerobic aquatic environments. Tracer studies are essential to determine the kinetics of these transformations.

In aerobic soil , cyazofamid degrades rapidly. Studies using ¹⁴C-labeled cyazofamid determined a dissipation half-life (DT₅₀) of 5 days or less. fsc.go.jp The degradation proceeds through the formation of the major metabolites CCIM, which is then converted to CCIM-AM and subsequently to CTCA. fsc.go.jp

Under anaerobic aquatic conditions , such as in flooded soils, cyazofamid also degrades quickly, with a reported DT₅₀ of 4.75 to 6.8 days. fsc.go.jp The major transformation products are similar to those in aerobic soil, primarily CCIM and CTCA. fsc.go.jp Over extended periods (e.g., 360 days), a significant portion of the applied radioactivity becomes bound to the soil organic matter. fsc.go.jp

| Environment | Condition | Half-Life (DT₅₀) | Citation |

| Terrestrial | Aerobic Loamy Sand Soil | ≤ 5 days | fsc.go.jp |

| Aquatic | Anaerobic Sandy Loam Soil | 4.75 - 6.8 days | fsc.go.jp |

Hydrolysis and Photolysis Mechanisms Studied with this compound

Tracing the Formation and Evolution of Cyazofamid Metabolites (e.g., CCIM)

A key application of isotopic labeling is to trace the formation, accumulation, and subsequent decline of metabolites. For cyazofamid, the primary metabolite is 4-chloro-5-p-tolylimidazole-2-carbonitrile (CCIM). Understanding the dynamics of CCIM is important as it can be more toxic than the parent compound. epa.gov

In aerobic soil metabolism studies using ¹⁴C-cyazofamid, CCIM reached its maximum concentration (14.9-16.3% of the total applied radioactivity) at around 5 days post-application. fsc.go.jp This was followed by the formation of CCIM-AM, which peaked around day 15-26, and CTCA, which peaked later at day 44. fsc.go.jp This sequential formation demonstrates a clear degradation pathway where this compound would be an invaluable tool for creating precise, quantitative models of these complex, overlapping reactions in environmental samples.

| Metabolite | System | Time to Max Concentration | Max Concentration (% of Applied) | Citation |

| CCIM | Aerobic Soil | ~5 days | 14.9 - 16.3% | fsc.go.jp |

| CCIM-AM | Aerobic Soil | ~15 - 26 days | 11.0 - 13.2% | fsc.go.jp |

| CTCA | Aerobic Soil | ~44 days | 9.2 - 9.8% | fsc.go.jp |

| CCIM | Anaerobic Aquatic Soil | ~7 days | 21 - 27% | fsc.go.jp |

| CCIM-AM | Anaerobic Aquatic Soil | ~7 days | 10.3 - 14.1% | fsc.go.jp |

| CTCA | Anaerobic Aquatic Soil | ~56 days | 18.9 - 21.3% | fsc.go.jp |

Investigation of Sorption, Desorption, and Leaching Dynamics in Soil Matrices

The potential for a pesticide to move through the soil profile and reach groundwater is governed by its sorption (binding) to soil particles. Isotopic tracers are used to measure these properties accurately. The soil adsorption coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc) are key parameters.

Studies on various soils have shown that cyazofamid has low to slight mobility. fsc.go.jp The Koc values generally range from 375 to 1176 L/kg, indicating a tendency to bind to soil, particularly soil with higher organic carbon content. fsc.go.jp

Leaching studies, which simulate rainfall on soil columns treated with ¹⁴C-cyazofamid, confirm this low mobility. In one study, after aging the treated soil for 90 hours, over 86% of the radioactivity remained in the top 0-5 cm of the soil column, with less than 1% found in the leachate. fsc.go.jp This indicates a low potential for cyazofamid and its initial degradation products to leach into deeper soil layers and groundwater under typical conditions. The use of this compound as an internal standard ensures that the measurements of the parent compound and its metabolites in different soil layers and the leachate are accurate, underpinning the reliability of these risk assessments.

| Soil Type | Adsorption Coefficient (Kd) | Organic Carbon-Normalized Adsorption Coefficient (Koc) | Citation |

| Sandy Loam | 4.92 | 375 | fsc.go.jp |

| Clay Loam | 11.2 | 615 | fsc.go.jp |

| Clay | 15.4 | 554 | fsc.go.jp |

| Sandy Clay | 9.07 | 567 | fsc.go.jp |

| Loamy Sand (UK) | 14.11 | 1176 | fsc.go.jp |

Volatilization and Atmospheric Transport Studies Enhanced by Deuterium (B1214612) Labeling

Volatilization, the process of a chemical turning into a gas from soil or plant surfaces, can be a route for atmospheric transport and off-site deposition. Cyazofamid has a very low vapor pressure (<1.33 x 10⁻⁵ Pa), suggesting that volatilization is not expected to be a significant dissipation pathway. epa.gov

While specific volatilization flux studies using this compound are not found in the public literature, deuterium labeling is an ideal technique for such investigations. By applying the d6-labeled compound, researchers could theoretically track its movement into the air and distinguish it from the non-labeled form, allowing for precise measurements of flux rates from treated surfaces. This would provide definitive data on its potential for atmospheric transport, complementing the estimates derived from its physical-chemical properties.

Table of Mentioned Compounds

| Abbreviation / Common Name | Chemical Name |

| Cyazofamid | 4-chloro-2-cyano-N,N-dimethyl-5-(4-methylphenyl)-1H-imidazole-1-sulfonamide |

| This compound | 4-chloro-2-cyano-N,N-di(methyl-d3)-5-(4-methylphenyl)-1H-imidazole-1-sulfonamide |

| CCIM | 4-chloro-5-p-tolylimidazole-2-carbonitrile |

| CCIM-AM | 4-chloro-5-p-tolylimidazole-2-carboxamide |

| CTCA | 4-chloro-5-p-tolylimidazole-2-carboxylic acid |

| CCBA | 4-(4-chloro-2-cyanoimidazole-5-yl) benzoic acid |

| CCTS | 4-chloro-2-cyano-5-p-tolyl-imidazole |

| HTID | 4-hydroxy-5-p-tolyl-imidazole-2-carbonitrile |

Mechanistic Studies in Biological Systems Employing Cyazofamid D6

Investigation of Metabolic Pathways in Non-Human Biological Systems (e.g., Plants, Microorganisms) using Isotopic Tracers

The use of isotopically labeled compounds like Cyazofamid-d6 is instrumental in mapping the metabolic fate of the fungicide in organisms such as plants and soil microorganisms. While specific studies focusing exclusively on this compound are not extensively detailed in the public domain, the principles of using such tracers are well-established in metabolic research. These studies typically involve the application of the labeled compound to the biological system, followed by extraction and analysis of metabolites at various time points.

In studies on the metabolism of the non-deuterated Cyazofamid (B129060) in plants like tomatoes, grapes, and potatoes, several key metabolic transformations have been identified. fao.orgfsc.go.jp The primary metabolic pathway involves the hydrolysis of the sulfonamide bond, leading to the formation of 4-chloro-5-p-tolylimidazole-2-carbonitrile (CCIM) and dimethylsulfamic acid. fao.org CCIM can then undergo further oxidation. fao.org Using this compound in such studies would allow for the unambiguous identification of metabolites derived from the parent compound, distinguishing them from endogenous molecules with similar masses.

In soil, Cyazofamid degrades relatively quickly under aerobic conditions, with the major degradation product being CCIM. fsc.go.jp Studies using radiolabeled Cyazofamid have shown that it can be further degraded to carbon dioxide. fsc.go.jp The use of this compound would facilitate the tracking of the degradation process and the identification of various transient and stable breakdown products in the complex soil matrix.

Table 1: Key Metabolites of Cyazofamid Identified in Plant Metabolism Studies

| Metabolite Code | Chemical Name | Role in Pathway |

| CCIM | 4-chloro-5-p-tolylimidazole-2-carbonitrile | Primary metabolite from hydrolysis fao.orgfsc.go.jp |

| CCTS | 4-chloro-2-cyano-N,N-dimethyl-5-(p-tolyl)imidazole-1-sulfonamide-N-oxide | Product of migration of the -SO2N(CH3)2 function fsc.go.jp |

| CCBA | 4-(4-chloro-2-cyanoimidazole-5-yl) benzoic acid | Product of oxidation of the benzonyl methyl group fao.org |

| HTID | Not fully specified in provided context | Minor metabolite fsc.go.jp |

| 5-CGTC | Not fully specified in provided context | Minor metabolite fsc.go.jp |

This table is based on data from studies on non-deuterated Cyazofamid and represents the expected metabolites that could be traced using this compound.

Elucidation of Uptake, Translocation, and Redistribution Mechanisms in Model Organisms

Isotopic tracers are invaluable for understanding how a fungicide is absorbed, transported, and distributed within a plant. Cyazofamid exhibits limited systemic activity and is primarily used as a protectant fungicide. epa.gov Studies with radiolabeled Cyazofamid have indicated that it can be translocated within plants. fao.orgresearchgate.net

When applied to the soil, Cyazofamid can be taken up by the roots and moved acropetally (upwards) to the leaves. researchgate.net There is also evidence of translaminar movement, where the fungicide moves from one side of a leaf to the other. researchgate.net Basipetal (downward) translocation from upper to lower leaves has been observed to a lesser extent. researchgate.net

Employing this compound in these types of studies would allow for precise quantification of the compound and its metabolites in different plant tissues (roots, stems, leaves, fruits) using techniques like liquid chromatography-mass spectrometry (LC-MS). This would provide a detailed picture of its mobility and help to explain its efficacy in protecting new plant growth.

Table 2: Translocation Characteristics of Cyazofamid in Plants

| Translocation Pathway | Description | Significance |

| Acropetal | Upward movement from roots/stems to leaves researchgate.net | Protects new growth from fungal pathogens. |

| Translaminar | Movement from the upper to the lower surface of a leaf researchgate.net | Ensures complete leaf protection. |

| Basipetal | Downward movement from upper to lower leaves researchgate.net | Less significant but contributes to overall distribution. |

| Lateral | Movement across the leaf surface | Contributes to the distribution on the plant surface. researchgate.net |

This table is based on data from studies on non-deuterated Cyazofamid and represents the translocation patterns that would be investigated using this compound.

Analysis of Enzyme Kinetics and Isotope Effects in Biochemical Transformations related to Cyazofamid Metabolism

The metabolism of Cyazofamid is mediated by enzymes in the target organisms and the environment. The use of deuterated substrates like this compound can reveal important information about the reaction mechanisms through the study of kinetic isotope effects (KIEs). A KIE occurs when an atom at a position involved in the rate-determining step of a reaction is replaced with its heavier isotope.

The primary hydrolytic step in Cyazofamid metabolism, the cleavage of the sulfonamide bond, would not be expected to show a significant KIE with this compound, as the deuterium (B1214612) atoms are not directly involved in this bond cleavage. However, subsequent oxidative reactions on the tolyl group could exhibit a KIE if a C-H (or C-D) bond is broken in the rate-limiting step.

Understanding of Target-Site Interactions and Resistance Mechanisms through Isotopic Probes

Cyazofamid is a Qi inhibitor, meaning it targets the Qi site of the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain of fungi. rsc.org This inhibition disrupts the production of ATP, leading to the death of the fungal cell. The development of resistance to fungicides is a major concern in agriculture. frac.infoepa.gov Resistance to Qi inhibitors can arise from mutations in the cytochrome b gene, which codes for the protein subunit containing the Qi binding site. frac.info

This compound can be used as an isotopic probe to study the interaction between the fungicide and its target site. For example, it could be used in binding assays to determine the affinity of the fungicide for the cytochrome bc1 complex from both susceptible and resistant fungal strains. Differences in binding affinity could help to explain the molecular basis of resistance.

Furthermore, isotopic labeling can aid in structural biology studies, such as X-ray crystallography or NMR spectroscopy, to determine the precise binding mode of Cyazofamid within the Qi pocket of the cytochrome bc1 complex. This information is crucial for understanding the mechanism of action and for designing new fungicides that can overcome resistance.

Table 3: Fungicide Target Site and Resistance

| Target Site | Fungicide Class | Mechanism of Action | Resistance Mechanism |

| Cytochrome bc1 complex (Qi site) | Cyanoimidazoles (e.g., Cyazofamid) | Inhibition of mitochondrial respiration rsc.org | Target site mutations in the cytochrome b gene frac.info |

Advanced Research Perspectives and Methodological Innovations with Cyazofamid D6

Integration of Cyazofamid-d6 in Multi-Residue Analytical Platforms for Comprehensive Contaminant Profiling

The simultaneous detection and quantification of multiple pesticide residues in complex matrices such as food, soil, and water present significant analytical challenges. Matrix effects, where co-extracted substances interfere with the ionization of the target analyte, can lead to inaccurate quantification. The integration of deuterated internal standards, such as this compound, is a cornerstone of modern multi-residue analytical platforms designed to overcome these issues.

This compound is chemically identical to its non-deuterated counterpart but has a different mass. When added to a sample at a known concentration before extraction and analysis—typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)—it co-elutes with the native Cyazofamid (B129060). spectroscopyonline.com Because it experiences the same matrix effects and procedural losses as the target analyte, the ratio of the analyte's signal to the internal standard's signal provides a highly accurate and precise measurement. spectroscopyonline.comlcms.cz This ratiometric approach corrects for variations in instrument response and sample preparation recovery. lcms.czmdpi.com

Table 1: Example of Pesticides Included in a Multi-Residue Screening Platform This interactive table showcases a selection of pesticides that can be analyzed alongside Cyazofamid using multi-residue methods that rely on internal standards like this compound for quantification.

| Pesticide Class | Compound Name | Analytical Technique |

| Fungicide | Azoxystrobin | LC-MS/MS |

| Fungicide | Boscalid | LC-MS/MS |

| Fungicide | Pyraclostrobin | LC-MS/MS |

| Fungicide | Dimethomorph | LC-MS/MS |

| Insecticide | Imidacloprid | LC-MS/MS |

| Insecticide | Acetamiprid | LC-MS/MS |

| Insecticide | Chlorpyrifos | GC-MS/MS |

| Insecticide | Diazinon | GC-MS/MS |

| Herbicide | Atrazine | LC-MS/MS |

| Herbicide | Linuron | LC-MS/MS |

Computational Modeling and Theoretical Studies on Deuteration Effects on Molecular Behavior and Reactivity

The substitution of hydrogen with its heavier isotope, deuterium (B1214612), introduces subtle but significant changes to a molecule's physicochemical properties. These changes, rooted in the mass difference, can be explored through computational modeling and theoretical studies to understand the molecular behavior and reactivity of this compound.

The primary influence of deuteration is on the vibrational frequency of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. The C-D bond is stronger and vibrates at a lower frequency. This phenomenon is the basis of the Kinetic Isotope Effect (KIE), where reactions involving the cleavage of a C-D bond proceed more slowly than those involving a C-H bond. Computational chemistry methods can model these vibrational energies and predict the magnitude of the KIE. acs.org This effect is particularly relevant for predicting the metabolic stability of a compound, as metabolic breakdown often involves enzymatic cleavage of C-H bonds. acs.org

Furthermore, molecular modeling can simulate how deuteration affects non-covalent interactions, which are crucial for how a molecule interacts with its biological target or with the stationary phase in a chromatography column. dokumen.pub While these effects are generally minor, they can be computationally predicted. The increased mass of this compound is a fundamental property that is easily calculated and is the basis for its differentiation in mass spectrometry. nih.gov Theoretical studies and computational tools are increasingly used to design and optimize the synthesis of heteroaromatic compounds and to predict their properties, a field relevant to the development of complex molecules like Cyazofamid. dokumen.pub

Table 2: Comparison of Computed Physicochemical Properties of Cyazofamid and this compound This table presents a comparison of key properties for Cyazofamid and its deuterated analog, highlighting the mass difference that is fundamental to its use as an internal standard. Data is derived from computational sources.

| Property | Cyazofamid | This compound | Source |

| Molecular Formula | C₁₃H₁₃ClN₄O₂S | C₁₃H₇D₆ClN₄O₂S | scbt.com |

| Molecular Weight | 324.79 g/mol | 330.82 g/mol | nih.gov |

| Monoisotopic Mass | 324.05022 Da | 330.082435 Da | nih.govepa.gov |

| IUPAC Name | 4-chloro-2-cyano-N,N-dimethyl-5-(4-methylphenyl)imidazole-1-sulfonamide | 4-chloro-2-cyano-5-(4-methylphenyl)-N,N-bis(trideuteriomethyl)imidazole-1-sulfonamide | nih.govfao.org |

Emerging Applications of this compound in Novel Research Paradigms within Agrochemistry

Beyond its established role as an internal standard, this compound and other deuterated analogs are enabling novel research paradigms within agrochemistry. The use of stable isotope tracers provides a powerful method for investigating the environmental fate, transport, and metabolism of pesticides with a high degree of certainty.

One emerging application is in metabolic fate studies. When a crop or soil system is treated with a deuterated pesticide, researchers can trace the parent compound and its transformation products through the system. nih.gov By analyzing samples over time with mass spectrometry, it is possible to identify and quantify metabolites, providing a definitive map of the degradation pathway. nih.gov This is critical for understanding the persistence of the pesticide and the nature of its residues in the environment and in food products. researchgate.net For instance, Cyazofamid is known to transform into several metabolites, and this compound can be used to unequivocally track the formation of these specific products. nih.gov

Another advanced application is in environmental transport studies. Researchers can use this compound to study processes like leaching into groundwater, runoff into surface waters, and atmospheric deposition. researchgate.net Because the deuterated standard can be distinguished from any pre-existing background contamination of the non-labeled pesticide, its movement can be traced with precision. This approach has been used to quantify the natural attenuation of pesticide metabolites in groundwater, providing realistic data for environmental risk models. researchgate.net

Table 3: Known Environmental and Metabolic Transformation Products of Cyazofamid This table lists the major metabolites of Cyazofamid. This compound can be used as a tracer in research to study the rate and pathway of formation of these specific compounds in various environmental or biological systems.

| Abbreviation | Chemical Name | Type |

| CCIM | 4-chloro-5-p-tolylimidazole-2-carbonitrile | Metabolite / Degradate |

| CCBA | 4-(4-chloro-2-cyanoimidazol-5-yl)benzoic acid | Metabolite |

| CCIM-AM | 4-chloro-5-p-tolylimidazole-2-carboxamide | Metabolite / Degradate |

| - | 4-chloro-5-p-tolylimidazole-2-carboxylic acid | Degradate |

Future Directions in Deuterated Pesticide Analog Research and Development

The field of deuterated pesticide analog research is continuously evolving, driven by the need for more sensitive analytical methods, a deeper understanding of environmental processes, and the globalization of food supply chains. Several key trends are shaping the future of this domain.

A primary future direction is the expansion of the library of available deuterated standards. udspub.com As new pesticides are introduced and as regulatory bodies expand their monitoring lists to include more transformation products and emerging contaminants, there will be a corresponding demand for a wider array of high-purity, isotopically labeled internal standards. researchmap.jp The domestic development of these standards is also becoming a strategic priority to reduce reliance on foreign suppliers and foster local technological advancement. udspub.com

Furthermore, the application of deuterated standards is expected to become more integrated with advanced research fields such as metabolomics and environmental genomics. By using labeled compounds, scientists can better untangle the complex interactions between pesticides and biological systems at a molecular level. This can aid in designing safer, more effective, and more biodegradable agrochemicals. cabidigitallibrary.org The combination of traditional chemical synthesis with biochemical and genomic tools offers exciting possibilities for creating novel crop protection solutions. cabidigitallibrary.org

Finally, as analytical instrumentation continues to improve in sensitivity and resolution, the role of deuterated standards in ensuring data quality will become even more critical. Future research will likely focus on developing novel methods for isotopic labeling and exploring the use of multiple isotope labels (e.g., ¹³C, ¹⁵N) within a single molecule to conduct more sophisticated tracer studies. acs.org These advancements will support more realistic and protective risk assessments for pesticides, ultimately contributing to enhanced food safety and environmental protection. researchgate.net

Q & A

Basic: What initial steps are critical when designing experiments involving Cyazofamid-d6?

Methodological Answer:

Begin by formulating a testable hypothesis (e.g., "this compound exhibits enhanced stability compared to its non-deuterated counterpart under X conditions"). Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to structure objectives, ensuring variables (e.g., temperature, solvent systems) are explicitly defined. Incorporate FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the practicality and significance of the study. Pilot studies should validate analytical methods (e.g., LC-MS/MS for quantification) and establish baseline parameters .

Basic: How should researchers conduct a literature review to identify gaps in this compound studies?

Methodological Answer:

Systematically search primary databases (PubMed, SciFinder) using controlled vocabulary (e.g., "deuterated fungicides," "isotope effects") and Boolean operators. Prioritize peer-reviewed journals over preprints. Use tools like PRISMA flow diagrams to document inclusion/exclusion criteria. Focus on gaps such as limited data on metabolic pathways or environmental degradation kinetics. Cross-reference citations in seminal papers to uncover overlooked studies .

Basic: What strategies ensure robust hypothesis formulation for this compound research?

Methodological Answer:

Derive hypotheses from conflicting findings in existing literature (e.g., discrepancies in this compound’s half-life across studies). Use deductive reasoning to propose mechanisms (e.g., deuterium isotope effects on enzymatic interactions). Validate hypotheses through counterfactual analysis (e.g., comparing deuterated vs. non-deuterated analogs in controlled setups). Ensure hypotheses are falsifiable and aligned with measurable outcomes (e.g., NMR spectral shifts) .

Advanced: How can researchers resolve contradictions in this compound data across studies?

Methodological Answer:

Apply triangulation by integrating multiple methodologies (e.g., crystallography, computational modeling) to validate structural or kinetic properties. Conduct sensitivity analyses to identify variables contributing to discrepancies (e.g., pH variations in solubility assays). Use meta-regression to assess the impact of study design heterogeneity (e.g., differences in solvent purity). Engage peer debriefing to critique assumptions and refine interpretations .

Advanced: What methodologies optimize the detection of this compound in complex matrices?

Methodological Answer:

Employ isotope dilution mass spectrometry (IDMS) with this compound as an internal standard to correct for matrix effects. Validate methods using spiked recovery experiments across concentration ranges (e.g., 0.1–100 ng/mL). Optimize chromatographic conditions (e.g., HILIC columns for polar metabolites) and collision energy in MS/MS to minimize interference. Document limits of detection (LOD) and quantification (LOQ) with error margins .

Advanced: How can researchers design cross-study comparisons for this compound’s environmental impact?

Methodological Answer:

Standardize protocols using OECD guidelines (e.g., Test No. 307 for soil degradation). Pool datasets via meta-analysis with random-effects models to account for inter-study variability. Annotate metadata rigorously (e.g., soil organic content, microbial activity). Use geospatial mapping to correlate regional environmental factors (pH, temperature) with degradation rates. Share raw data via repositories like Zenodo for transparency .

Advanced: What interdisciplinary approaches enhance understanding of this compound’s mode of action?

Methodological Answer:

Combine molecular dynamics simulations (e.g., binding affinity with fungal cytochrome b) and in vitro assays (e.g., mitochondrial inhibition assays). Apply synchrotron radiation for high-resolution structural insights. Integrate omics data (transcriptomics/proteomics) to map downstream metabolic disruptions. Validate findings through knockout mutant studies in target organisms .

Advanced: How can reproducibility challenges in this compound synthesis be mitigated?

Methodological Answer:

Document synthetic routes (e.g., deuteration via catalytic exchange) with step-by-step SOPs , including reaction stoichiometry and purification thresholds (e.g., ≥98% isotopic purity). Use round-robin testing across labs to identify protocol variabilities. Characterize intermediates via 2D-NMR and elemental analysis. Publish negative results (e.g., failed crystallization attempts) to guide troubleshooting .

Advanced: What ethical guidelines apply to sharing this compound data from human exposure studies?

Methodological Answer:

Obtain IRB approval for protocols involving human biospecimens. De-identify data (e.g., remove participant demographics) before depositing in controlled-access repositories like dbGaP. Use Data Use Agreements (DUAs) to restrict secondary analyses. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) and cite restrictions in publications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.